2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine
Overview
Description
2-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound features a pyrimidine ring substituted with a chlorine atom at the 2-position, a dimethylamino group at the 4-position, and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloropyrimidin-4-amine and trifluoromethylating agents.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Dimethylation: The dimethylamino group is introduced through reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and large-scale reactors to ensure efficiency and cost-effectiveness. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide or potassium iodide are used, often in the presence of a base.
Major Products Formed:
N-oxide Derivatives: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline: A structurally similar compound with an aniline group instead of a pyrimidine ring.
2-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-ol: A compound with a hydroxyl group instead of an amino group at the 4-position.
Uniqueness: 2-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3N3/c1-14(2)5-3-4(7(9,10)11)12-6(8)13-5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJMYBPLMQTGFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701186822 | |
Record name | 4-Pyrimidinamine, 2-chloro-N,N-dimethyl-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701186822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334148-14-9 | |
Record name | 4-Pyrimidinamine, 2-chloro-N,N-dimethyl-6-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334148-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyrimidinamine, 2-chloro-N,N-dimethyl-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701186822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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